Product packaging for Chaetominine(Cat. No.:CAS No. 918659-56-0)

Chaetominine

Cat. No.: B1668568
CAS No.: 918659-56-0
M. Wt: 402.4 g/mol
InChI Key: GEURDGODABUDHB-TYTLQBBQSA-N
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Description

Significance of Natural Products in Drug Discovery

Natural products, which are chemical compounds produced by living organisms, have historically been a cornerstone of medicine. patsnap.com For centuries, traditional remedies utilized plant extracts and other natural sources to treat a wide array of illnesses. patsnap.comnih.gov This historical use has evolved into the modern scientific discipline of pharmacognosy, which systematically investigates natural products for their potential as pharmaceutical leads. patsnap.com

The enduring importance of natural products in modern drug discovery is multifaceted. They offer a vast and largely untapped reservoir of chemical diversity, with unique and complex molecular structures that are often difficult to replicate through synthetic chemistry alone. nih.govmdpi.comscirp.org These intricate structures have co-evolved with biological targets, often resulting in high potency and selectivity. patsnap.com It is estimated that a significant percentage of all approved medicines are either natural products or their semi-synthetic derivatives. scirp.org Compounds derived from plants, fungi, and bacteria have led to landmark discoveries in medicine, including analgesics like morphine, antibiotics such as penicillin, and anti-cancer agents like paclitaxel. patsnap.com Despite the rise of other drug discovery methods, natural products continue to be a vital source of new chemical entities, particularly in therapeutic areas like oncology, infectious diseases, and hypertension. scirp.org

Overview of Chaetominine as a Bioactive Metabolite

This compound is a bioactive secondary metabolite produced by endophytic fungi, specifically from the genus Chaetomium. researchgate.netbohrium.comnih.gov It was first characterized from Chaetomium sp. IFB-E015, an endophytic fungus found on the leaves of Adenophora axilliflora. researchgate.netacs.org Endophytic fungi live within the tissues of plants without causing any apparent disease, and they are recognized as prolific sources of novel, biologically active compounds. elsevierpure.comnih.gov

Initial research into this compound quickly identified it as a potent cytotoxic agent. bohrium.com Bioassay-guided fractionation of extracts from the fungus led to the isolation of this previously unknown alkaloid. researchgate.net Its structure was determined through a combination of spectral data analysis and single-crystal X-ray diffraction. researchgate.netacs.org Studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. researchgate.net For example, it showed higher potency against human leukemia K562 and colon cancer SW1116 cell lines than the established anticancer drug 5-fluorouracil (B62378) in comparative in vitro assays. researchgate.netacs.org This potent bioactivity has marked this compound as a compound of interest in oncology research. bioaustralis.com

PropertyData
Molecular Formula C22H18N4O4
Source Organism Chaetomium sp. (Endophytic Fungus)
Initial Isolation Source Leaves of Adenophora axilliflora
Key Bioactivity Cytotoxicity

Classification as a Quinazolinone Alkaloid

Chemically, this compound belongs to the quinazolinone class of alkaloids. researchgate.netrsc.org Alkaloids are a broad group of naturally occurring organic compounds that contain at least one nitrogen atom, often as part of a heterocyclic ring. wikipedia.orgbritannica.com They are known for their diverse and significant pharmacological effects. wikipedia.org

The quinazolinone core is a fused heterocyclic scaffold that is present in approximately 200 known naturally occurring alkaloids. rsc.org This structural family has garnered significant attention in medicinal chemistry due to the wide range of biological activities its members exhibit, including anticancer and antimicrobial properties. rsc.orgmdpi.com this compound is specifically a modified tripeptide alkaloid. rsc.org Its complex, strained tetracyclic framework is derived from the amino acids D-tryptophan and L-alanine, as well as anthranilic acid. rsc.org The discovery of this compound and other related compounds from endophytic fungi has broadened the known structural diversity of quinazolinone alkaloids. mdpi.commdpi.com

Cell LineThis compound IC₅₀ (nM)5-Fluorouracil IC₅₀ (nM)
Human Leukemia K562 21.033.0
Colon Cancer SW1116 28.076.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4O4 B1668568 Chaetominine CAS No. 918659-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURDGODABUDHB-TYTLQBBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582495
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918659-56-0
Record name chaetomimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

Primary Fungal Sources

Two key fungal species have been identified as producers of chaetominine: Aspergillus fumigatus CY018 and Chaetomium sp. IFB-E015.

Endophytic Fungi: Aspergillus fumigatus CY018 and Chaetomium sp. IFB-E015

Aspergillus fumigatus strain CY018 is an endophytic fungus from which this compound has been isolated and identified. biomolther.orgjmb.or.krjmb.or.krresearchgate.net This strain is noted for producing various valuable metabolites. jmb.or.krjmb.or.kr

Chaetomium sp. IFB-E015 is another endophytic fungus known to produce this compound. researchgate.netnih.govrsc.orgmdpi.com This alkaloidal metabolite was characterized from the solid-substrate culture of this fungus. researchgate.netnih.gov

Association with Host Organisms: Adenophora axilliflora and Marine Crab Symbiosis

Chaetomium sp. IFB-E015, a source of this compound, was isolated from the leaves of the medicinal plant Adenophora axilliflora. researchgate.netnih.govrsc.orgmdpi.comchesci.com This highlights the association of the fungus with a specific plant host in its natural environment.

Aspergillus fumigatus CY018, another producer of this compound, has been described as a symbiotic fungus of marine crab. jmb.or.krjmb.or.kr This indicates a potential association with marine organisms, although the nature of this symbiosis in relation to this compound production requires further detailed exploration based on the provided search results, which primarily focus on the fungus itself and its metabolites rather than the specifics of the crab symbiosis in the context of this compound production. Symbiotic relationships between marine organisms, such as sea pens and porcelain crabs, are known, with benefits exchanged between partners, but the direct link of Aspergillus fumigatus CY018 and this compound production within a marine crab symbiosis is primarily established through the description of the fungus's origin. jmb.or.krjmb.or.kre-planet.co.inpensoft.netpensoft.netnih.govnoaa.gov

Isolation Methodologies

The isolation of this compound from its fungal sources typically involves fermentation processes.

Submerged Liquid Fermentation of Producer Organisms

Submerged liquid fermentation is a commonly employed method for cultivating the fungal strains that produce this compound. This compound has been isolated as a secondary metabolite from submerged liquid cultures of Aspergillus fumigatus CY018. biomolther.org This method involves growing the fungus in a liquid medium, which facilitates the production and subsequent extraction of the compound. Optimization strategies, such as the supplementation of ammonium (B1175870) acetate (B1210297), have been investigated to enhance this compound production in submerged fermentation of Aspergillus fumigatus CY018. jmb.or.krjmb.or.krkoreascience.krresearchgate.netscispace.com Studies have explored the effects of different concentrations and feeding rates of nutrients to improve yields in both shake flasks and larger bioreactors. jmb.or.krjmb.or.krkoreascience.krresearchgate.netscispace.com

Research findings related to submerged liquid fermentation for this compound production from Aspergillus fumigatus CY018 include:

Optimization of ammonium acetate concentration and addition time to increase yield. jmb.or.krjmb.or.krkoreascience.krresearchgate.net

Investigation of feeding rates in larger bioreactors for scaled-up fermentation. jmb.or.krjmb.or.krkoreascience.krresearchgate.netscispace.com

Observation of the impact of nutrient supplementation on key enzyme activities and gene transcription levels related to biosynthesis. jmb.or.krjmb.or.krkoreascience.krresearchgate.net

Data from studies on optimizing submerged fermentation conditions:

Condition TestedOrganismKey FindingCitation
Ammonium acetate additionAspergillus fumigatus CY018Increased this compound production (62.1 mg/l at 50 mM) jmb.or.krjmb.or.krkoreascience.krresearchgate.net
Optimized mediumAspergillus fumigatus CY018Increased this compound yield (55.92 mg/L) scispace.com
Ca²⁺ and Al³⁺ co-additionAspergillus fumigatus CY018Increased this compound production (75.6 mg/L in 5-L bioreactor) researchgate.net

This table summarizes some of the detailed research findings on enhancing this compound production through optimizing submerged fermentation.

Biosynthesis of Chaetominine

Proposed Biosynthetic Pathway: Shikimate Pathway Involvement

The biosynthesis of chaetominine is hypothesized to begin with the formation of a tripeptide intermediate. nih.gov This proposed pathway underscores a significant reliance on the shikimate pathway for the generation of essential aromatic precursors. The shikimate pathway is a seven-step metabolic route utilized by fungi, bacteria, plants, and other organisms to produce the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov This pathway is fundamental to the biosynthesis of this compound as it supplies two of the three primary building blocks: D-tryptophan and anthranilic acid. nih.govnih.gov

The pathway commences with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway—phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P)—and culminates in the production of chorismate. nih.govnih.gov Chorismate is a critical branch-point metabolite, serving as the direct precursor for both tryptophan and anthranilic acid, highlighting the shikimate pathway's central role in initiating this compound assembly. nih.govresearchgate.net The proposed biosynthetic steps involve the sequential linkage of the precursor units, followed by a series of enzymatic modifications, including oxidation and cyclization events, to construct the complex quinazolinone and fused ring systems characteristic of this compound. nih.gov

Precursor Units: L-alanine, Anthranilic acid, D-tryptophan

The molecular architecture of this compound is assembled from three distinct precursor molecules, which are channeled from primary amino acid metabolism and the shikimate pathway. nih.gov

L-alanine: This proteinogenic amino acid serves as one of the core components of the initial tripeptide.

Anthranilic acid: Derived from the shikimate pathway intermediate, chorismate, anthranilic acid forms the quinazolinone portion of the this compound scaffold. nih.govnih.gov It is a key intermediate in the biosynthesis of tryptophan. researchgate.netnih.gov

D-tryptophan: this compound incorporates the D-isomer of tryptophan, which is notable as most naturally occurring amino acids are in the L-form. nih.gov The tryptophan itself is a product of the shikimate pathway. frontiersin.org The biosynthetic machinery must therefore include an epimerase or a similar enzyme to convert L-tryptophan, the typical product of tryptophan synthase, into its D-enantiomer for incorporation into the this compound structure. mdpi.com

The convergence of these three units forms a modified tripeptide that undergoes subsequent enzymatic tailoring to yield the final complex structure. mdpi.com

Precursor UnitOrigin PathwayRole in this compound Structure
L-alanine Amino Acid MetabolismForms part of the core peptide backbone
Anthranilic acid Shikimate PathwayForms the quinazolinone moiety
D-tryptophan Shikimate PathwayForms the indole-containing polycyclic system

Key Enzymes and Genes in the Biosynthetic Pathway

The synthesis of the aromatic precursors for this compound is dependent on the sequential action of several key enzymes within the shikimate pathway.

DAHP synthase is the first enzyme of the shikimate pathway, and as such, it serves as a critical regulatory point controlling the flow of carbon into aromatic amino acid biosynthesis. mdpi.comnih.gov It catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). mdpi.comnih.gov This enzyme often requires a bivalent metal ion, such as Mn²⁺ or Fe²⁺, for its catalytic activity. mdpi.commdpi.com As the committing step, the activity of DAHP synthase is typically regulated by feedback inhibition from the final products of the pathway, namely phenylalanine, tyrosine, and tryptophan. mdpi.comresearchgate.net

Anthranilate synthase directs the flow of chorismate toward tryptophan and, consequently, this compound biosynthesis. It catalyzes the conversion of chorismate into anthranilate. researchgate.netnih.gov This enzyme is typically a complex composed of two different subunits, encoded by genes such as trpE and trpG in many microorganisms. nih.gov The TrpG subunit functions as a glutamine amidotransferase, generating ammonia (B1221849) from glutamine, while the TrpE subunit uses this ammonia to convert chorismate to anthranilate, releasing pyruvate (B1213749) in the process. nih.gov The designation trpC can refer to a gene encoding a fusion of the TrpG and TrpE functionalities or be part of the tryptophan biosynthesis operon that includes the genes for anthranilate synthase.

EnzymeGene (example)Function in PathwayPrecursor Synthesized
DAHP Synthase aroG, aroF, aroHFirst committed step of the shikimate pathway3-deoxy-D-arabino-heptulosonate 7-phosphate
Chorismate Synthase cs / aroCFinal step of the shikimate pathwayChorismate
Anthranilate Synthase trpE, trpG, trpCFirst step in the tryptophan branch from chorismateAnthranilate

The biosynthesis of fungal secondary metabolites, including complex alkaloids like this compound, is often controlled by global regulatory genes that coordinate the expression of entire biosynthetic gene clusters in response to developmental or environmental signals.

laeA : The laeA gene encodes a nuclear methyltransferase that acts as a master global regulator of secondary metabolism in many filamentous fungi, including species of Aspergillus, Penicillium, and Chaetomium. nih.gov LaeA is a key component of the Velvet complex, which modifies chromatin structure to activate the expression of otherwise silent or lowly expressed secondary metabolite gene clusters. frontiersin.org Deletion of laeA typically results in a significant reduction or complete silencing of the production of numerous secondary metabolites, including mycotoxins and antibiotics. nih.gov While its direct regulation of the this compound cluster has not been explicitly detailed, its established role as a broad-spectrum activator of secondary metabolism in related fungi strongly suggests it plays a crucial role in controlling this compound biosynthesis. asm.org

hbxA : The gene hbxA encodes a homeobox domain-containing transcription factor that has been identified as another global regulator of development and secondary metabolism in fungi. Research in Aspergillus fumigatus has specifically demonstrated that HbxA regulates the biosynthesis of multiple natural products, including fumiquinazolines and this compound. nih.govmdpi.com Deletion of the hbxA gene in A. fumigatus was shown to affect the expression of genes involved in the production of these alkaloids. mdpi.com This provides direct evidence for hbxA being an important transcriptional regulator governing the production of this compound.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The genes responsible for the production of such compounds are typically organized in biosynthetic gene clusters (BGCs). The expression of these clusters is controlled by a hierarchical network of regulatory proteins, including both broad-domain global regulators and pathway-specific transcription factors (PSTFs).

A key global regulator implicated in the production of secondary metabolites in Aspergillus species, including Aspergillus fumigatus which is a known producer of this compound, is the protein LaeA. nih.gov LaeA, a nuclear protein, is a component of the Velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism. Studies have shown that the expression of laeA is positively correlated with the production of various secondary metabolites. Strategies aimed at enhancing this compound yield, such as the addition of ammonium (B1175870) acetate (B1210297) and specific metal ions to the culture medium, have been found to upregulate the transcription of the laeA gene, consequently boosting the expression of the this compound biosynthetic genes.

While the overarching role of global regulators like LaeA is established, the specific pathway-specific transcription factors that directly bind to the promoter regions of the this compound BGC and fine-tune its expression are yet to be fully elucidated. These PSTFs, often located within or adjacent to the BGC they regulate, are critical for the precise control of secondary metabolite production in response to specific environmental or developmental cues. The identification and characterization of these specific regulators remain an active area of research, holding the promise of targeted genetic engineering strategies to further enhance this compound production. Fungal genomes, including that of Aspergillus fumigatus, are known to harbor a significant number of zinc finger transcription factors, a class of proteins frequently involved in the regulation of secondary metabolism. researchgate.netnih.govnih.gov

Strategies for Enhancing Biosynthetic Production

Given the typically low yields of this compound from native producing strains, significant research efforts have been directed towards developing strategies to enhance its biosynthetic production. These strategies encompass the manipulation of the fermentation medium, the provision of precursor molecules, the optimization of physical fermentation parameters, and the scaling-up of the entire process.

Medium Component Supplementation: Ammonium Acetate, Metal Ions (Ca²⁺, Al³⁺)

The composition of the culture medium plays a pivotal role in influencing the production of secondary metabolites. Supplementation with specific nutrients can significantly impact the metabolic pathways leading to the desired compound.

Ammonium Acetate: The addition of ammonium acetate to the fermentation medium has been demonstrated to be an effective strategy for enhancing this compound production. Research has shown that both the concentration and the timing of ammonium acetate addition are critical factors. Optimal supplementation can lead to a substantial increase in this compound yield by influencing the expression of key regulatory and biosynthetic genes.

Metal Ions (Ca²⁺, Al³⁺): Metal ions are essential cofactors for many enzymes and can play a significant role in regulating fungal metabolism. Studies have revealed that the supplementation of the culture medium with a combination of calcium (Ca²⁺) and aluminum (Al³⁺) ions can markedly increase this compound production. These metal ions have been shown to upregulate the transcription of key genes within the this compound biosynthetic pathway, including the global regulator laeA.

The following table summarizes the impact of medium component supplementation on this compound production:

SupplementOptimal Concentration/TimingObserved Effect on this compound Production
Ammonium Acetate Concentration and timing dependentSignificant increase in yield
Calcium Ions (Ca²⁺) Used in combination with Al³⁺Upregulation of biosynthetic genes, leading to increased production
Aluminum Ions (Al³⁺) Used in combination with Ca²⁺Upregulation of biosynthetic genes, leading to increased production

Amino Acid Addition as Precursors

The molecular structure of this compound suggests its biosynthetic origin from specific amino acid precursors. Therefore, a logical strategy to enhance its production is to supplement the fermentation medium with these building blocks. A co-addition strategy involving the supplementation of shikimate, anthranilate, tryptophan, and alanine (B10760859) has proven to be effective in boosting this compound yields. This approach directly feeds the biosynthetic pathway, potentially bypassing rate-limiting steps in precursor synthesis and channeling metabolic flux towards the final product.

Fermentation Parameter Optimization

Beyond the chemical composition of the medium, the physical parameters of the fermentation process are critical for maximizing product yield. These parameters include temperature, pH, aeration, and agitation, all of which can influence fungal growth, enzyme activity, and, consequently, secondary metabolite production.

For the production of secondary metabolites by Aspergillus fumigatus, a temperature of 28°C and a pH of 4 have been identified as optimal in some studies. nih.gov However, other research on the growth of A. fumigatus suggests that optimal growth occurs at pH levels closer to neutral. researchgate.net The optimal conditions for this compound production specifically require careful empirical determination, as the ideal parameters can be strain-dependent and metabolite-specific.

Temperature: Temperature affects the rate of all enzymatic reactions. An optimal temperature ensures that the enzymes involved in the this compound biosynthetic pathway are functioning at their peak efficiency without causing thermal stress to the fungus.

pH: The pH of the fermentation broth influences nutrient availability, cell membrane permeability, and the activity of extracellular and intracellular enzymes. Maintaining the pH within the optimal range is crucial for sustained production.

Aeration and Agitation: As an aerobic fungus, Aspergillus fumigatus requires an adequate supply of oxygen for growth and metabolism. Aeration (the supply of air or oxygen) and agitation (stirring) work in concert to ensure sufficient dissolved oxygen levels throughout the culture and to facilitate nutrient distribution. researchgate.netdistantreader.orgnih.govslideshare.net The optimization of aeration and agitation rates is a critical step in fermentation development, as it directly impacts biomass production and secondary metabolite synthesis.

Scaling-up Fermentation Processes

The ultimate goal of fermentation development is to transition from small-scale laboratory experiments to large-scale industrial production. This process of scaling up presents numerous challenges that must be carefully addressed to maintain the high yields achieved at the bench scale. biorxiv.orgresearchgate.net

Key challenges in scaling up fungal fermentations for secondary metabolite production include:

Maintaining Optimal Fungal Morphology: The morphology of filamentous fungi like Aspergillus fumigatus (e.g., dispersed mycelia vs. pellets) can significantly impact viscosity, nutrient uptake, and product formation. Replicating the optimal morphology at a larger scale can be difficult.

Ensuring Process Reproducibility: Minor variations in parameters that are negligible at a small scale can have a significant impact on the outcome of a large-scale fermentation. Strict process control and monitoring are essential.

Mass and Heat Transfer: As the volume of the fermenter increases, ensuring efficient transfer of oxygen, nutrients, and heat becomes more challenging. biorxiv.org

Shear Stress: Increased agitation required for mixing in large fermenters can cause shear stress, which can damage fungal mycelia and negatively affect production.

Despite these challenges, successful scale-up of this compound production to 5-liter bioreactors has been reported, often in conjunction with the aforementioned medium supplementation strategies. Further optimization and careful control of fermentation parameters are crucial for achieving economically viable production at an industrial scale.

Total Synthesis Strategies of Chaetominine

Key Synthetic Methodologies and Reactions

Several key methodologies and reactions have been developed and employed in the total synthesis of chaetominine, each addressing specific challenges in constructing the complex ring system and establishing the correct stereochemistry.

One-Pot Cascade Indole (B1671886) Epoxidation – Epoxide Ring-Opening Cyclization – Lactamization

A highly efficient strategy involves a one-pot cascade reaction sequence initiated by indole epoxidation. rsc.orglookchem.comrsc.org This is followed by an epoxide ring-opening cyclization and subsequent lactamization. rsc.orglookchem.comrsc.orgresearchgate.net This cascade approach allows for the rapid construction of key structural elements of this compound in a single reaction vessel, contributing to step economy. rsc.orglookchem.comrsc.org The formation of the pyrrolo[2,3-b]indole (B14758588) ring system through β-oxygenation of tryptophan derivatives followed by nucleophilic addition at the α-position is a known process, including photosensitized oxygenation and Witkop's stepwise oxidative transposition. lookchem.com While the formation of both five- and six-membered rings is possible in oxidative cyclizations of tryptophan derivatives, the five-membered ring product (pyrrolo[2,3-b]indole) often predominates. lookchem.com The direct formation of this compound from a quinazolinonetripeptide intermediate via this epoxidation-triggered cascade reaction, although sometimes yielding modest amounts of the final product, is considered a highly efficient strategy due to the multiple reactions occurring in one pot without the need for protecting groups. rsc.org

Quinazolinone Ring Construction via Nitro Group as Latent Amino Group

The construction of the quinazolinone ring system, a prominent feature of this compound, has been achieved using a nitro group as a latent amino group. rsc.orglookchem.comrsc.orgsemanticscholar.org This strategy allows for the one-pot formation of the quinazolinone moiety. rsc.orglookchem.comrsc.org For instance, an o-nitrobenzoyl dipeptide derivative can serve as an intermediate, readily accessible from commercially available D-tryptophan and o-nitrobenzoyl chloride. lookchem.com The quinazolinone ring can then be constructed by treating this derivative with reagents such as HC(OMe)₃ and low valent titanium generated from TiCl₄ and Zn powders. lookchem.com This method provides the desired quinazolinone in high yield and minimizes epimerization. lookchem.com The use of a nitro group as a latent amino group in the one-pot construction of the quinazolinone ring is a key feature in achieving a step-economical and protecting group-free total synthesis. rsc.orgsemanticscholar.org

Copper(I)-mediated Cyclization for Tricyclic Ring System

A key step in some synthetic strategies is the construction of the a-c tricyclic ring system via a copper(I)-mediated cyclization reaction. nih.govacs.org This methodology has been employed to effectively install this core structure, which is then further elaborated to complete the synthesis of this compound. nih.gov Copper-catalyzed reactions are known for their utility in forming various ring systems, including those found in complex natural products. scispace.comcam.ac.uk The use of copper(I) in this context highlights its effectiveness in facilitating the necessary bond formations to create the intricate tricyclic core of this compound.

N-Acyl Cyclization on Indole Ring (e.g., NCS-mediated)

Another important methodology for constructing the a-c tricyclic ring involves an N-acyl cyclization on the indole ring, which can be mediated by reagents such as N-chlorosuccinimide (NCS). researchgate.netnih.govresearchgate.net This unprecedented NCS-mediated N-acyl cyclization on an indole ring has been shown to yield the tetrahydro-1H-pyrido[2,3-b]indole system, a crucial part of the this compound structure. researchgate.netnih.govresearchgate.net NCS is known to be involved in oxidative transformations of indoles, and its use in promoting this specific cyclization demonstrates a powerful approach to forming the required ring system. mdpi.comnih.gov

Diastereoselective Oxidation and Reduction Reactions in Complex Ring Systems

Achieving the correct stereochemistry in the complex ring system of this compound is critical, and this often involves diastereoselective oxidation and reduction reactions. nih.govacs.orgresearchgate.netnih.govresearchgate.netmsu.edu For example, in some syntheses, the oxidation of a tetracyclic intermediate with an oxaziridine (B8769555) can yield a specific diastereoisomer, such as the cis-diastereoisomer, resulting from selective attack on a particular face of a double bond. researchgate.netnih.govresearchgate.net Subsequent reduction steps, potentially involving N-acyliminium ions, can exhibit complete stereocontrol, influenced by the constraints of the ring system. researchgate.netnih.govresearchgate.net These diastereoselective transformations are essential for establishing the precise three-dimensional arrangement of atoms in the final this compound molecule. nih.gov

Stereochemical Control in Laboratory Synthesis

The total synthesis of this compound involves the creation of several stereogenic centers, and achieving high stereocontrol is crucial for obtaining the desired enantiomer. Different synthetic strategies have employed various methods to control the stereochemistry during key cyclization and functionalization steps.

One approach involved a biomimetic oxidative cyclization of a tryptophanyl-alanine dipeptide, which was central to establishing the core tetracyclic system with defined stereochemistry. thieme-connect.com Subsequent diastereoselective oxidation and reduction reactions were then used to further elaborate the molecule and control the stereochemistry at other positions. nih.gov

Another synthesis utilized an unprecedented NCS-mediated N-acyl cyclization on an indole ring to construct the a-c tricyclic ring system. researchgate.net In this route, stereocontrol in a penultimate oxidation step using an oxaziridine was achieved, yielding primarily the cis-diastereoisomer. researchgate.netnih.gov The complete stereocontrol observed in a subsequent reduction step, likely involving an N-acyliminium ion, was attributed to ring strain favoring a specific cis-orientation of the b-c ring junction. researchgate.netnih.gov

A concise four-step total synthesis of (-)-chaetominine (B13398083) starting from D-tryptophan employed a one-pot cascade indole epoxidation – epoxide ring-opening cyclization – lactamization sequence. lookchem.comrsc.org This strategy focused on achieving regio- and diastereoselectivity in the cascade reaction to build the core structure efficiently. lookchem.com

Some synthetic efforts have leveraged the chiral pool, utilizing commercially available enantioenriched starting materials like D-tryptophan, to set the absolute stereochemistry from the outset. thieme-connect.comresearchgate.netnih.govlookchem.com Other methods for achieving stereocontrol in organic synthesis, such as resolution, chiral auxiliaries, and enantioselective catalysis, are general techniques that can be applied to introduce new stereocenters with defined configurations. ethz.ch The potential of transition-metal catalysis, specifically rhodium-catalyzed allylic addition, has also been explored as an atom-efficient method for creating and controlling stereochemistry in complex molecules, including in the context of this compound synthesis. nih.gov

Comparative Analysis of Synthetic Efficiency (e.g., Step Economy, Overall Yield)

Comparing these different approaches reveals a range of efficiencies:

Synthesis RouteNumber of StepsOverall Yield (%)Key Strategy
Route 1 (from D-tryptophan methyl ester) researchgate.netnih.gov99.3NCS-mediated N-acyl cyclization, late-stage oxidation/reduction
Route 2 (Biomimetic oxidative cyclization) thieme-connect.comnih.gov1414Copper(I)-mediated cyclization, diastereoselective oxidation/reduction
Route 3 (Four-step cascade) lookchem.comrsc.org433.4One-pot cascade indole epoxidation – epoxide ring-opening cyclization – lactamization
Route 4 (from tricyclic intermediate) nih.gov722δ-lactam construction, multi-step conversion

Advanced Structural Elucidation Methodologies

Determination of Absolute Stereochemistry

Establishing the absolute stereochemistry of chiral centers within a molecule like chaetominine is critical for understanding its biological activity and chemical behavior. Several methods were employed to assign the absolute configuration of this compound's stereogenic centers. acs.org

Application of Marfey's Method for Chiral Amino Acids

Marfey's method is a widely used technique for determining the absolute configuration of amino acids within a peptide or natural product after hydrolysis. biorxiv.orgspringernature.com In the case of this compound, which is described as a modified tripeptide alkaloid containing D-tryptophan, L-alanine, anthranilic acid, and formic acid, this method was applied to its acidic hydrolysates. nih.gov By derivatizing the hydrolyzed amino acids with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), diastereomeric derivatives are formed. These diastereomers can then be separated and analyzed, typically by HPLC, by comparing their retention times to those of similarly derivatized authentic amino acid standards. biorxiv.orgspringernature.com The release of L-alanine upon acidic hydrolysis of this compound was used to assign the absolute stereochemistry of the alanine-derived portion of the molecule. nih.gov Marfey's method was instrumental in establishing the absolute configuration of C-11 in this compound. rsc.org

Single-Crystal X-ray Diffraction Analysis in Stereochemical Assignment

Single-crystal X-ray diffraction analysis is a definitive method for determining the precise three-dimensional structure of a crystalline compound, including the bond lengths, bond angles, and the absolute configuration of chiral centers, provided the crystal is of sufficient quality and contains a heavy atom or anomalous dispersion is utilized. acs.org The structure and relative configuration of this compound were confirmed by single-crystal X-ray diffraction analysis. acs.orgresearchgate.net This technique provided unambiguous evidence for the spatial arrangement of atoms, corroborating the relative stereochemistry deduced from NOESY data. acs.org Furthermore, when applicable, X-ray diffraction can directly determine the absolute configuration. acs.org The absolute configuration of this compound was established as 2S, 3S, 11S, and 14R based on a combination of spectral data, single-crystal X-ray diffraction analysis, and Marfey's method. acs.org Co-crystallization with methanol (B129727) facilitated the successful X-ray diffraction analysis by preventing solvent evaporation from the crystal lattice. acs.org

Biological Activities and Mechanisms of Action

Anticancer Activity

Chaetominine exhibits potent cytotoxic effects against a spectrum of human cancer cell lines. Its activity has been particularly noted in leukemia and colon cancer models, with emerging evidence of its effect on hepatocellular carcinoma cells nih.govbiomolther.orgekb.eg.

Spectrum of Efficacy Against Cancer Cell Lines

This compound has shown efficacy against several human cancer cell lines, demonstrating its potential as an antitumor agent.

Human Leukemia Cell Lines (e.g., K562)

Studies have consistently shown that this compound is highly cytotoxic to human leukemia K562 cells. It inhibits the growth of K562 cells in a dose- and time-dependent manner biomolther.orgnih.gov. This compound has demonstrated lower IC50 values compared to the positive control 5-fluorouracil (B62378) (5-FU) in some studies, indicating greater potency against this cell line biomolther.orgnih.gov.

Reported IC50 values for this compound against K562 cells:

Cell LineIC50 (nM)Reference
K56233.7 ± 0.2 nih.gov
K56234 nih.govnih.gov
K56235 ± 2.03 biomolther.org
K56235 nih.govresearchgate.net
K56221.0 biomolther.orgrsc.orgacs.org
K56220 glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com

This compound also showed little inhibitory effect on the growth of human peripheral blood mononuclear cells, suggesting a degree of selectivity towards cancer cells over normal cells biomolther.orgnih.gov.

Human Colon Cancer Cell Lines (e.g., SW1116)

This compound has also exhibited cytotoxic effects against human colon cancer SW1116 cells nih.govbiomolther.org. Similar to K562 cells, it inhibits the viability of SW1116 cells nih.gov. This compound has been reported to be more potent than 5-FU against SW1116 cells in some investigations biomolther.org.

Reported IC50 values for this compound against SW1116 cells:

Cell LineIC50 (nM)Reference
SW111645.9 ± 3.4 nih.gov
SW111646 nih.govnih.gov
SW111628.0 biomolther.orgrsc.orgacs.org
SW111628 glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com
Human Hepatocellular Carcinoma Cell Lines (e.g., Huh7)

Recent studies have explored the effects of this compound on human hepatocellular carcinoma cell lines, such as Huh7. This compound revealed a concentration- and time-dependent inhibition in the cellular viability of Huh7 cells ekb.eg. It also showed significant repression in the proliferation and clonogenic capacities of Huh7 cells ekb.eg.

Reported IC50 values for this compound against Huh7 cells:

Cell LineIC50 (µM)Time PointReference
Huh7183.55 ± 2.1424 hr ekb.eg
Huh7< 2072 hr ekb.eg

While this compound demonstrated activity against Huh7 cells, another compound, pseurotin (B1257602) A, exhibited more potent effects in halting Huh7 tumorigenic activity in one study ekb.eg.

Mechanisms of Cytotoxicity in Cancer Cells

The cytotoxic effects of this compound on cancer cells are associated with several molecular mechanisms, primarily involving the induction of apoptosis and modulation of the cell cycle nih.govnih.gov.

Induction of Apoptosis

This compound has been shown to induce apoptotic cell death in human cancer cell lines, particularly in K562 leukemia cells and SW1116 colon cancer cells nih.govnih.gov. In K562 cells, this compound induces apoptosis via the mitochondrial pathway, also known as the intrinsic apoptosis pathway nih.govresearchgate.net. This is evidenced by several key events:

Upregulation of the Bax/Bcl-2 ratio. nih.govresearchgate.net The ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2 increases, indicating a shift towards pro-apoptotic signaling. nih.govresearchgate.net

Decrease in mitochondrial membrane potential (MMP). nih.govresearchgate.net The integrity of the mitochondrial membrane is compromised. nih.govresearchgate.net

Release of cytochrome c from mitochondria into the cytosol. nih.govresearchgate.net This release is a critical step in initiating the caspase cascade. nih.govresearchgate.net

Stimulation of Apaf-1. nih.govresearchgate.net Cytochrome c release leads to the activation of Apaf-1 (apoptotic protease activating factor 1). nih.govresearchgate.net

Activation of caspase-9 and caspase-3. nih.govresearchgate.net Caspase-9 is activated through the apoptosome complex formed with cytochrome c, dATP, and Apaf-1. biomolther.orgnih.gov Activated caspase-9 then cleaves and activates the executioner caspase-3. nih.gov These caspases are considered the main effectors of the apoptotic process. nih.govresearchgate.net this compound has been shown to activate caspase-3 more significantly than caspase-9 in K562 cells nih.gov.

The induction of apoptosis by this compound is characterized by high apoptosis rates, morphological apoptotic features, and DNA fragmentation in sensitive cell lines like K562 nih.govresearchgate.net. In SW1116 cells, this compound treatment also results in increased early and late apoptosis rates in a concentration-dependent manner nih.gov.

This compound's ability to induce apoptosis through the intrinsic pathway suggests its potential as a therapeutic agent for leukemia and other cancers nih.gov.

Mitochondrial Pathway Involvement

The mitochondrial pathway is a key route through which this compound triggers apoptosis. nih.govnih.govresearchgate.net Treatment with this compound leads to a decrease in mitochondrial membrane potential, a critical event in initiating the mitochondrial apoptotic cascade. nih.govnih.govresearchgate.net This decrease in membrane potential facilitates the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govnih.govresearchgate.net

Caspase Activation (Caspase-3, Caspase-9)

A hallmark of this compound-induced apoptosis is the activation of caspases, particularly caspase-9 and caspase-3. nih.govnih.govresearchgate.netglpbio.combiomol.combiomolther.orgchemicalbook.com Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation is triggered by the release of cytochrome c into the cytosol. nih.gov Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3. nih.gov Caspase-3 is a key executioner caspase responsible for dismantling cellular components and leading to the morphological changes observed during apoptosis. nih.gov Studies have shown a dose-dependent increase in the activity of both caspase-3 and caspase-9 following this compound treatment in K562 cells. nih.gov

Here is a table showing the fold increase in caspase activity in K562 cells treated with different concentrations of this compound:

This compound Concentration (nM)Fold Increase in Caspase-3 ActivityFold Increase in Caspase-9 Activity
252.52.1
505.54.3
1008.85.6

Data source: nih.gov

Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio, Cytochrome c Release, Apaf-1 Activation)

This compound modulates the expression and activity of proteins belonging to the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netuniprot.orgresearchgate.net A key event is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.netresearchgate.net This shift results in an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization. nih.govnih.govresearchgate.netresearchgate.net The permeabilization of the outer mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.govresearchgate.netresearchgate.net Once in the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease activating factor-1), forming the apoptosome complex. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The formation of the apoptosome then facilitates the activation of caspase-9, subsequently leading to the activation of caspase-3 and the execution of apoptosis. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Studies have reported a significant increase in the Bax/Bcl-2 ratio in K562 cells treated with this compound, changing from 0.3 in control cells to 8 in treated cells. nih.govnih.govresearchgate.netresearchgate.net The expression levels of Bax, cytosolic cytochrome c, and Apaf-1 were observed to be upregulated, while the expression of Bcl-2 and mitochondrial cytochrome c was downregulated in a dose-dependent manner following this compound treatment. nih.govresearchgate.net

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to induce cell cycle arrest in cancer cells. spandidos-publications.comnih.govnih.govresearchgate.net The specific phase of arrest can vary depending on the cell line. spandidos-publications.comnih.govnih.gov

G1-phase Arrest

This compound treatment has been observed to cause G1-phase arrest in certain cancer cell lines, such as human colon cancer SW1116 cells. spandidos-publications.comnih.govnih.gov G1 arrest prevents cells from entering the S phase, thus inhibiting cell proliferation. nih.govnih.govfrontiersin.org

S-phase Arrest

Conversely, in human leukemia K562 cells, this compound treatment has been shown to induce S-phase arrest. spandidos-publications.comnih.govnih.govresearchgate.net S-phase arrest inhibits DNA replication, thereby halting cell cycle progression. nih.govnih.govresearchgate.nettemple.edu

Regulation of Cell Cycle Checkpoint Proteins (p53, p21, ATM, Chk2, ATR, Chk1, cdc25A)

This compound's effect on cell cycle arrest is mediated through the modulation of key cell cycle checkpoint proteins. nih.govnih.govresearchgate.netimrpress.comspandidos-publications.com In SW1116 cells, which undergo G1 arrest, this compound treatment facilitates the expression of p53 and p21. nih.govnih.govresearchgate.net The p53/p21 signaling pathway is known to be involved in G1-phase arrest. nih.govnih.govresearchgate.net this compound also influences the ATM/Chk2 signaling pathway in SW1116 cells, increasing the expression of phosphorylated ATM (p-ATM) and Chk2. nih.govnih.govresearchgate.net The ATM/Chk2 pathway plays a role in G1 arrest. nih.govnih.govresearchgate.net

In K562 cells, which experience S-phase arrest, this compound treatment leads to increased expression of phosphorylated ATR (p-ATR) and Chk1. nih.govnih.govresearchgate.net The ATR/Chk1 signaling pathway is implicated in S-phase arrest. nih.govnih.govresearchgate.netimrpress.com Furthermore, this compound causes a decrease in the levels of cdc25A in K562 cells. nih.govnih.govresearchgate.netspandidos-publications.com cdc25A is a phosphatase that promotes cell cycle progression, and its downregulation contributes to cell cycle arrest. nih.govnih.govresearchgate.netimrpress.com this compound treatment also resulted in a reduction in the mRNA levels of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 in SW1116 cells, and repression of protein and gene expression levels of cyclin A and CDK2 in K562 cells. nih.gov

Here is a table summarizing the effects of this compound on key cell cycle regulatory proteins in different cell lines:

ProteinSW1116 Cells (G1 Arrest)K562 Cells (S Arrest)Role in Cell Cycle
p53UpregulatedNot specifiedTumor suppressor, involved in G1 arrest and apoptosis
p21UpregulatedNot specifiedInhibits CDKs, promotes G1 arrest
p-ATMUpregulatedNot specifiedActivates Chk2, involved in G1 arrest
Chk2UpregulatedNot specifiedDownstream of ATM, involved in G1 and S arrest
p-ATRNot specifiedUpregulatedActivates Chk1, involved in S and G2 arrest
Chk1Not specifiedUpregulatedDownstream of ATR, involved in S and G2 arrest
cdc25ANot specifiedDecreasedPromotes cell cycle progression
Cyclin EDecreased mRNANot specifiedRegulates G1/S transition
CDK2Decreased mRNARepressedRegulates G1/S and S phase progression
CDK4Decreased mRNANot specifiedRegulates G1 progression
Cyclin ANot specifiedRepressedRegulates S and G2 phases

Data source: nih.govnih.govresearchgate.net

This compound is a cytotoxic alkaloid isolated from endophytic fungi, notably Chaetomium sp. IFB-E015 and Aspergillus fumigatus CY018. caymanchem.comjmb.or.kr It has demonstrated various biological activities, particularly in the context of cancer research and antifungal effects. jmb.or.kr

Modulation of Intracellular Signaling Pathways

Selective Cytotoxicity Profiles (e.g., against normal human peripheral blood mononuclear cells) A notable characteristic of this compound is its selective cytotoxicity towards cancer cells compared to normal cells.nih.govStudies have shown that this compound inhibits the proliferation of cancer cell lines such as human leukemia K562 and colon cancer SW1116 at low nanomolar concentrations.caymanchem.comnih.govIn contrast, it exhibits little cytotoxicity towards normal human peripheral blood mononuclear cells (PBMCs) at concentrations significantly higher than those effective against cancer cells.nih.govekb.egresearchgate.netThis selectivity is a crucial aspect for potential therapeutic agents, aiming to minimize damage to healthy tissues.ekb.egbrieflands.com

Data on Selective Cytotoxicity: this compound IC50 values for cancer cell lines are significantly lower than concentrations showing minimal toxicity to normal PBMCs. caymanchem.comnih.gov

Cell LineIC50 (nM)Reference
K562 human leukemia20-35 caymanchem.comnih.gov
SW1116 colon cancer28 caymanchem.com
Normal human peripheral blood mononuclear cells (PBMCs)>200 nih.gov

Antifungal Activity this compound has also demonstrated antifungal activity. One study reported significant antifungal activity against Fusarium oxysporum f. sp. momordicae.researchgate.netThis indicates a broader spectrum of biological activity beyond its effects on cancer cells.

Efficacy Against Phytopathogenic Fungi (e.g., Fusarium oxysporum)

Studies have demonstrated the antifungal potential of this compound against various phytopathogenic fungi. Notably, this compound has shown significant activity against Fusarium oxysporum, a widespread fungal pathogen responsible for wilt and root rot diseases in many plant species. Research indicates that this compound (identified as compound 1 in some studies) exhibits significant antifungal activity against Fusarium oxysporum f. sp. momordicae. The minimum inhibitory concentration (MIC) of this compound against this specific fungal strain has been determined to be 1.56 µg/mL dntb.gov.ua. This suggests that this compound can impede the growth of Fusarium oxysporum at relatively low concentrations under laboratory conditions dntb.gov.uadntb.gov.ua.

Allelochemical Activity

This compound has been identified as a phytotoxic substance with allelopathic activity tandfonline.comresearchgate.netmdpi.commdpi.com. Allelopathy refers to the chemical interactions between plants, including microorganisms, where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. This compound, isolated from endophytic fungi such as Aspergillus sp. YL-6, has been investigated for its effects on the germination and growth of various plants tandfonline.comresearchgate.netmdpi.commdpi.com.

Inhibition of Plant Germination and Growth (e.g., Wheat, Radish)

The allelopathic effects of this compound have been particularly studied on the germination and growth of important agricultural plants like wheat (Triticum aestivum) and radish (Raphanus sativus) tandfonline.comresearchgate.netmdpi.commdpi.com. Under laboratory conditions, this compound has demonstrated a potent inhibitory effect on the seeds of these plants.

Studies have shown that at concentrations of 10 and 20 ppm, this compound, along with other metabolites produced by the same fungus, completely inhibited the germination and growth of both wheat and radish seeds researchgate.netmdpi.com. More detailed research indicates that this compound inhibits the germination of radish seeds in a dose-dependent manner, with complete inhibition observed at concentrations up to 10 ppm tandfonline.com. Similar inhibitory effects have been noted on the elongation of radish roots tandfonline.com. For wheat, complete seed germination inhibition by this compound was also observed at a concentration of 10 ppm tandfonline.com. The compound has also been shown to inhibit the elongation of wheat roots and shoots, although the degree of inhibition can vary depending on the specific plant part and concentration tandfonline.com.

The following table summarizes the observed inhibitory effects of this compound on the germination of wheat and radish seeds at specific concentrations:

Plant SpeciesConcentration (ppm)Germination Inhibition
Radish≤ 10Complete Inhibition
Wheat≤ 10Complete Inhibition

Data compiled from research findings on the allelopathic effects of this compound tandfonline.comresearchgate.netmdpi.com.

These findings highlight this compound's capacity to act as a natural inhibitor of plant development, suggesting its potential ecological role in mediating microbial-plant interactions and its possible application in agricultural contexts, although further research is needed to understand the full implications of its allelopathic activity.

Structure Activity Relationship Sar Studies

Influence of Quinazolinone Alkaloid Structural Features on Bioactivity

The quinazolinone scaffold is a significant structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties jscimedcentral.comresearchgate.netresearchgate.net. Chaetominine, as a quinazolinone alkaloid, incorporates this core structure, which is believed to be crucial for its bioactivity nih.govresearchgate.netjscimedcentral.com.

Research indicates that the quinazolinone alkaloid structure of this compound imparts attractive bioactivity, particularly its cytotoxic effects against cancer cell lines nih.govresearchgate.net. For instance, this compound has shown potent cytotoxic activity against human leukemia K562 cells and colon cancer SW1116 cell lines nih.govresearchgate.netjscimedcentral.com. The IC50 values reported for this compound against K562 and SW1116 cells were 35 nM and 55 nM, respectively, in one study, and 21 nM and 28 nM in another, demonstrating greater potency than the positive control 5-fluorouracil (B62378) (5-FU) nih.govresearchgate.net.

The specific arrangement of the quinazolinone moiety within the larger tetracyclic tripeptide alkaloid structure of this compound, along with the presence of functional groups like the hydroxyl group at position 5 and the methyl group at position 2, are likely contributors to its observed biological effects ebi.ac.uk. While detailed SAR studies explicitly dissecting the contribution of each part of the this compound structure are not extensively detailed in the provided snippets, the consistent mention of the quinazolinone alkaloid structure in relation to its bioactivity highlights its importance nih.govresearchgate.netjscimedcentral.com.

The cytotoxic activity of quinazolinone derivatives is a frequently observed property, and the 2,3-disubstituted 4(3H)-quinazolinones, which include the core structure found in this compound, are particularly noted for their relevance in drug development jscimedcentral.com.

Research on this compound Derivatives for Enhanced Activities

Research efforts have explored the synthesis and bioactivity of compounds derived from this compound to potentially enhance its activities researchgate.net. One approach involves incorporating electrophilic groups into the this compound structure to facilitate covalent bonding with cellular proteins researchgate.net.

Studies on this compound derivatives have shown promising results in improving cell growth inhibition in cancer cell lines researchgate.net. For example, an acrylamide-containing derivative of (-)-chaetominine (B13398083) demonstrated significantly higher potency (9-17 folds) in inhibiting the growth of cancer cell lines such as K562, MM1.S, MV4-11, and RKO, compared to this compound itself researchgate.net. This suggests that the incorporation of an acrylamide (B121943) moiety can be a successful strategy for enhancing the cell growth inhibition activity of this compound in cancer cells researchgate.net.

Another study isolated new alkaloids, Aspera chaetominines A and B, from a marine sponge-derived fungus, which showed cytotoxic activity against leukemia K562 and colon cancer SW1116 cells tandfonline.comresearchgate.net. These compounds, structurally related to this compound, exhibited IC50 values in the micromolar range (7.5 to 12.5 µM) against these cell lines tandfonline.comresearchgate.net. They also showed protection against H1N1 virus-induced cytopathogenicity tandfonline.comresearchgate.net.

These studies indicate that modifications to the this compound structure can lead to derivatives with altered or enhanced biological activities, highlighting the potential for developing novel therapeutic agents based on the this compound scaffold.

Cytotoxic Activity of this compound and a Derivative

CompoundCell LineIC50 (nM)Reference
This compoundK56235 ± 2.03 nih.gov
This compoundK56221 researchgate.net
This compoundSW111655 ± 1.07 nih.gov
This compoundSW111628 researchgate.net
Acrylamide Derivative of (-)-ChaetominineK562Significantly lower (9-17x more potent than this compound) researchgate.net
Acrylamide Derivative of (-)-ChaetominineMM1.SSignificantly lower (9-17x more potent than this compound) researchgate.net
Acrylamide Derivative of (-)-ChaetominineMV4-11Significantly lower (9-17x more potent than this compound) researchgate.net
Acrylamide Derivative of (-)-ChaetominineRKOSignificantly lower (9-17x more potent than this compound) researchgate.net
Aspera this compound AK5627500 - 12500 tandfonline.comresearchgate.net
Aspera this compound ASW11167500 - 12500 tandfonline.comresearchgate.net
Aspera this compound BK5627500 - 12500 tandfonline.comresearchgate.net
Aspera this compound BSW11167500 - 12500 tandfonline.comresearchgate.net

Note: IC50 values for Aspera chaetominines A and B are given in µM in the source, converted to nM for consistency.

Challenges and Future Research Directions

Limitations in Production Yield and Availability for Extensive Research

A significant hurdle in advancing research on Chaetominine is the limitation in its production yield. This compound, a quinazolinone alkaloid isolated from marine-derived Aspergillus fumigatus CY018, is restricted by low yields in submerged culture jmb.or.krjmb.or.kr. This low yield presents a problem that urgently requires resolution through effective biological strategies jmb.or.krresearchgate.net. An effective regulation strategy for improving this compound production is currently not widely available, which consequently limits further extensive research into its pharmacology and pharmacodynamic mechanisms jmb.or.krjmb.or.kr.

Further Elucidation of Undiscovered Molecular Mechanisms and Targets

Although studies have begun to uncover the molecular mechanisms of this compound, there is a need for further elucidation of its undiscovered molecular mechanisms and targets. This compound has demonstrated different molecular mechanisms in inhibiting human leukemia and colon cancer cells ekb.egresearchgate.netresearchgate.net. For example, it has been shown to induce apoptosis in human leukemia K562 cells via the mitochondrial pathway, involving the regulation of the Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3 jmb.or.krnih.gov. It has also been implicated in the modulation of ATR/Chk1/cdc25A expression in K562 cells nih.govspandidos-publications.com. In K562/Adr human leukemia cells, this compound inhibited the PI3K/Akt/Nrf2 signaling pathway ekb.egresearchgate.net. Furthermore, in colon cancer cells, it has been involved in the regulation of p53/p21 and ATM/Chk2 signaling ekb.egnih.govspandidos-publications.com.

Despite these findings, the exact mechanism of action in certain cell lines, such as Huh7 hepatocellular carcinoma cells, remains unclear, and further investigations are needed to evaluate it precisely ekb.eg. While some studies have explored its effects on transcription factors and microRNAs, the mechanistic actions of this compound against these targets have not been fully explored ekb.egresearchgate.net. Identifying additional molecular targets and thoroughly mapping the signaling pathways influenced by this compound is crucial for understanding its full therapeutic potential and for rational drug design.

Assessment of this compound as a Lead Compound for Novel Chemotherapeutic Agents

This compound's demonstrated cytotoxic and apoptotic activities against various cancer cell lines, including leukemia and colon cancer, highlight its potential as a lead compound for the development of novel chemotherapeutic agents jmb.or.krnih.govnih.govspandidos-publications.combiomolther.orgnih.gov. Its potency in the nanomolar range against certain cell lines is particularly noteworthy nih.govspandidos-publications.com.

Q & A

Q. What in vitro models are used to assess CHA’s apoptotic effects, and what biomarkers are monitored?

  • Methodological Answer : Human leukemia K562 cells treated with CHA show dose-dependent apoptosis via Bax upregulation, Bcl-2 downregulation, cytochrome c release (cytosol: 2.5-fold increase at 40 μM), and Apaf-1 activation. Western blotting and subcellular fractionation are standard methods .

Synthesis and Biosynthesis

Q. How do biomimetic syntheses of CHA inform its biosynthetic pathway?

  • Methodological Answer : Biomimetic routes use copper-catalyzed radical cyclization to assemble CHA’s tetrahydro-β-carboline core from d-tryptophan and anthranilic acid. Late-stage hydroxy group introduction (via oxaziridine oxidation) and cis-dihydroxylation mirror enzymatic steps in Aspergillus spp. .

Q. What are the advantages of step-economical synthetic routes for CHA?

  • Methodological Answer : A four-step synthesis from d-tryptophan achieves 33.4% yield via tandem epoxidation–cyclization–lactamization. This redox-economical approach avoids protecting groups and aligns with proposed fungal biosynthesis pathways .

Data Analysis and Validation

Q. How should researchers validate CHA quantification in complex fermentation broths?

  • Methodological Answer : HPLC-PDA (C18 column, acetonitrile/water mobile phase) with external calibration (226 nm) ensures specificity. Biomass (DCW) and residual sugars are quantified via gravimetric analysis and anthrone-sulfuric acid assays, respectively. Triplicate runs with <5% RSD confirm reproducibility .

Q. What statistical tools are critical for analyzing CHA production data?

  • Methodological Answer : ANOVA (p < 0.05) evaluates CCD model significance. Design-Expert® software generates 3D response surfaces and optimizes factor interactions. Power analysis (α = 0.05, β = 0.2) determines sample sizes for bioreactor trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.